molecular formula C14H13NO2 B14774609 5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid

5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B14774609
M. Wt: 227.26 g/mol
InChI Key: WMNQCBRSBSUWNW-UHFFFAOYSA-N
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Description

5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with a biphenyl structure, featuring an amino group at the 5-position, a methyl group at the 2’-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method involves the nitration of 2’-methyl-[1,1’-biphenyl]-2-carboxylic acid, followed by reduction to introduce the amino group. The nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using catalytic hydrogenation or metal-based reducing agents such as iron in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-amino-2-(2-methylphenyl)benzoic acid

InChI

InChI=1S/C14H13NO2/c1-9-4-2-3-5-11(9)13-8-10(15)6-7-12(13)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

WMNQCBRSBSUWNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)O

Origin of Product

United States

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